molecular formula C21H24Cl3N3O B560093 SAR7334 hydrochloride CAS No. 1333207-63-8

SAR7334 hydrochloride

Cat. No. B560093
M. Wt: 440.793
InChI Key: LFMYIKNZNTZSJX-IQJQELQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR7334 hydrochloride is a potent and specific inhibitor of TRPC6 (Transient Receptor Potential Canonical 6), with an IC50 of 7.9 nM . It is selective for TRPC6 over TRPC4 and TRPC5 .


Molecular Structure Analysis

The molecular formula of SAR7334 hydrochloride is C21H24Cl3N3O . Its molecular weight is 440.8 g/mol . The structure includes a benzonitrile group .

Scientific Research Applications

  • Antiviral Activity of Hydroxychloroquine : Yao et al. (2020) discussed the in vitro antiviral activity of hydroxychloroquine against SARS-CoV-2 and proposed optimized dosing for treatment (Yao et al., 2020).

  • Hydroxychloroquine and Azithromycin for COVID-19 : Gautret et al. (2020) evaluated the combination of hydroxychloroquine and azithromycin in treating COVID-19 patients and reported a significant reduction in viral load (Gautret et al., 2020).

  • Efficacy of Chloroquine and Hydroxychloroquine in COVID-19 : Meo et al. (2020) conducted a study to investigate the efficacy of chloroquine and hydroxychloroquine in treating COVID-19, finding supportive evidence for their use (Meo et al., 2020).

  • Antioxidant Properties of Hydroxycinnamic Acids : Razzaghi-Asl et al. (2013) reviewed the structure-activity relationships of hydroxycinnamic acids, which are phytochemicals with significant antioxidant properties (Razzaghi-Asl et al., 2013).

  • Review of Hydroxychloroquine and Chloroquine for COVID-19 : Pastick et al. (2020) conducted a narrative review on the use of hydroxychloroquine and chloroquine in COVID-19, discussing existing studies and calling for more randomized controlled trials (Pastick et al., 2020).

  • Solubility of Sarpogrelate Hydrochloride : Ha et al. (2017) determined the solubility of sarpogrelate hydrochloride in various solvents at different temperatures, providing valuable data for its formulation and production (Ha et al., 2017).

  • Pharmacokinetic Analysis of Sarpogrelate Hydrochloride : Shimizu et al. (1999) analyzed the pharmacokinetics and antiplatelet effects of sarpogrelate hydrochloride, contributing to understanding its therapeutic applications (Shimizu et al., 1999).

  • In Silico Models for Drug Regulation : Benigni et al. (2020) discussed the use of in silico approaches, including QSAR methods, for the assessment of drug safety, which is relevant to the study of new compounds like SAR7334 hydrochloride (Benigni et al., 2020).

  • Discovery of Potent Tubulin Polymerization Inhibitors : Cui et al. (2020) investigated the SAR of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, which could be a relevant approach for studying SAR7334 hydrochloride (Cui et al., 2020).

properties

IUPAC Name

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYIKNZNTZSJX-IQJQELQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SAR7334 hydrochloride

Citations

For This Compound
2
Citations
N Urban, M Schaefer - Cells, 2020 - mdpi.com
(1) Background: Members of the TRPC3/TRPC6/TRPC7 subfamily of canonical transient receptor potential (TRP) channels share an amino acid similarity of more than 80% and can …
Number of citations: 12 www.mdpi.com
I vitro Activity, I vivo Activity
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.